molecular formula C22H34N2O2 B3886217 1-cyclohexyl-2-(2,3-dimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine

1-cyclohexyl-2-(2,3-dimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B3886217
M. Wt: 358.5 g/mol
InChI Key: WZXQIVKQISBHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-2-(2,3-dimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine, also known as CYDOP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a unique structure and properties that make it an interesting subject of study.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-2-(2,3-dimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. This receptor is involved in various cellular processes, including calcium signaling and protein folding. This compound has been found to enhance the activity of the sigma-1 receptor, which may lead to changes in cellular signaling and gene expression.
Biochemical and physiological effects:
Studies have shown that this compound can have a range of effects on the body, including changes in behavior, cognition, and pain sensitivity. It has also been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using 1-cyclohexyl-2-(2,3-dimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine in lab experiments is its high affinity for the sigma-1 receptor, which allows for more precise targeting of this receptor. However, one limitation is that the mechanism of action of this compound is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 1-cyclohexyl-2-(2,3-dimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine. One area of interest is its potential use in the treatment of pain and addiction. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular signaling and gene expression. Finally, there may be potential applications for this compound in the treatment of neuropsychiatric disorders, although more research is needed to explore this possibility.

Scientific Research Applications

1-cyclohexyl-2-(2,3-dimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine has been studied for its potential use as a ligand for various receptors in the brain. Specifically, it has been found to have high affinity for the sigma-1 receptor, which has been implicated in various neuropsychiatric disorders. This compound has also been studied for its potential use in the treatment of pain and addiction.

Properties

IUPAC Name

1-cyclohexyl-2-[(2,3-dimethoxyphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O2/c1-25-20-12-6-10-18(22(20)26-2)16-24-15-14-23-13-7-11-19(23)21(24)17-8-4-3-5-9-17/h6,10,12,17,19,21H,3-5,7-9,11,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXQIVKQISBHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN3CCCC3C2C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cyclohexyl-2-(2,3-dimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine
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1-cyclohexyl-2-(2,3-dimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine
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1-cyclohexyl-2-(2,3-dimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 4
1-cyclohexyl-2-(2,3-dimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 5
1-cyclohexyl-2-(2,3-dimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 6
1-cyclohexyl-2-(2,3-dimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.